molecular formula C10H6Br2N2O2 B1519750 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1350454-01-1

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1519750
M. Wt: 345.97 g/mol
InChI Key: YBUOXRNTRKZZKY-UHFFFAOYSA-N
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Description

“4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . Pyrazoles and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazoline derivatives, which are closely related to pyrazoles, has been studied extensively. These compounds are often synthesized using a scaffold of a nitrogen-based hetero-aromatic ring structure . The synthesis process often involves the use of halogenated propiophenone derivatives .


Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been studied using density functional theory (DFT) calculations, FTIR, and FT Raman spectra . A molecular modelling study of 2-pyrazoline compounds showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .


Chemical Reactions Analysis

Pyrazoles and their derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to the production of free radicals and reactive oxygen species (ROS) in cells .

Scientific Research Applications

Multicomponent Transformations for Biomedical Applications

A study explored the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, resulting in compounds with potential for biomedical applications, particularly for regulating inflammatory diseases. This work highlights the synthesis of complex molecules that could serve as a foundation for developing therapeutic agents targeting inflammation (Ryzhkova, Ryzhkov, & Elinson, 2020).

Nonlinear Optical Materials

Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with carboxylic acid and ester substituents, has identified potential candidates for optical limiting applications. These compounds exhibit significant nonlinearity, suggesting their utility in developing materials for optical technologies (Chandrakantha et al., 2013).

Functionalization Reactions for Chemical Synthesis

Functionalization reactions of pyrazole derivatives have been extensively studied, demonstrating methods to produce compounds with varied substituents, which are crucial for synthesizing diverse chemical entities. These reactions are fundamental in organic synthesis, providing pathways to synthesize new molecules with potential applications in pharmaceuticals and materials science (Yıldırım & Kandemirli, 2005; Yıldırım & Kandemirli, 2006).

Crystal Structures for Material Characterization

The study of crystal structures of pyrazole compounds has facilitated the understanding of their chemical and physical properties. This knowledge is instrumental in the design and development of new materials with specific functionalities, such as enhanced stability or targeted chemical reactivity (Loh et al., 2013).

properties

IUPAC Name

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUOXRNTRKZZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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